D-Alanyl-D-Alanine

Content Navigation

For vancomycin binding and DD-transpeptidase studies, native D-Ala-D-Ala is irreplaceable-L-isomers and D-Ala-D-Lac show ~1000-fold reduced affinity. SMolecule supplies ≥98% pure D-Alanyl-D-Alanine, validated as the essential positive control and substrate for kinetic assays, co-crystallization, and inhibitor screening. • Substrate for Km/kcat determination • Distinguishes glycopeptide-sensitive vs. resistant phenotypes • QC-assured for immediate use.

CAS Number

Product Name

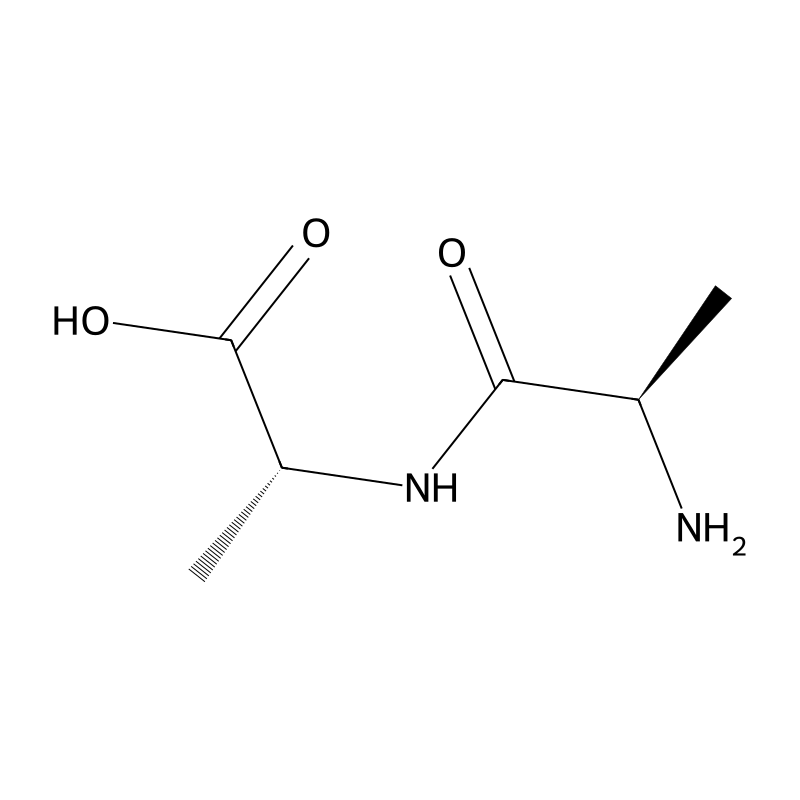

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

D-Alanyl-D-alanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-Ala-D-Ala is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-alanyl-D-alanine has been reported in Oryza officinalis, Oryza grandiglumis, and other organisms with data available.

Purity

Package Size

D-Alanyl-D-Alanine (D-Ala-D-Ala) is a specific dipeptide composed of two D-alanine residues. Its primary and most critical role is serving as the terminal component of the pentapeptide precursor (UDP-MurNAc-pentapeptide) in the biosynthesis of peptidoglycan, an essential polymer that constitutes the cell wall of most bacteria. This specific D-Ala-D-Ala terminus is the direct substrate for DD-transpeptidases, enzymes that cross-link peptidoglycan chains, and is also the high-affinity binding target for glycopeptide antibiotics such as vancomycin. Consequently, the procurement of high-purity D-Ala-D-Ala is fundamental for research in antibiotic mechanisms, bacterial enzyme kinetics, and the development of novel antimicrobial agents.

Research Fit

References

- [1] Kurokawa, K., et al. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 75(6), 1468-1476 (2020).

- [2] Gosset, D-alanyl-D-alanine terminus (D-Ala-D-Ala terminus). (2026).

- [3] Perkins, H. R. The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Biochemical Society Transactions, 5(5), 1472-1475 (1977).

- [4] Crowley, B. M., & Boger, D. L. Vancomycin mimicry: towards new supramolecular antibiotics. Organic & Biomolecular Chemistry, 20(38), 7493-7512 (2022).

- [7] D-Alanyl-D-Alanine Analysis Service. MtoZ Biolabs.

The biological systems involved in bacterial cell wall synthesis exhibit strict stereochemical and structural specificity for the D-Ala-D-Ala motif. Enzymes such as D-Ala-D-Ala ligase (Ddl) and DD-transpeptidases are highly selective for the D-configuration. The L-isomer, L-Alanyl-L-Alanine, is not a substrate and would not be incorporated into peptidoglycan. Similarly, the binding pocket of glycopeptide antibiotics like vancomycin is precisely structured to form a critical network of five hydrogen bonds with the acyl-D-Ala-D-Ala terminus; substitution with D-Alanyl-D-Lactate (D-Ala-D-Lac), the basis of vancomycin resistance, results in the loss of a key hydrogen bond and introduces electrostatic repulsion, reducing binding affinity by approximately 1000-fold. Therefore, for applications involving antibiotic binding assays, enzyme kinetics, or studies of bacterial cell wall synthesis, substitution with other stereoisomers, dipeptides (e.g., Gly-Gly), or resistance-associated analogs (e.g., D-Ala-D-Lac) will yield biologically irrelevant or misleading results, making D-Alanyl-D-Alanine an indispensable and non-interchangeable reagent.

Substitution Risk

References

- [1] Kurokawa, K., et al. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 75(6), 1468-1476 (2020).

- [5] D-alanyl-D-alanine carboxypeptidase - Streptomyces sp. (strain R61). UniProt.

- [11] Xie, J., et al. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. Journal of the American Chemical Society, 133(35), 13946–13949 (2011).

- [12] Park, I. S., Lin, C. H., & Walsh, C. T. Evolution of structure and substrate specificity in D-alanine:D-alanine ligases and related enzymes. Journal of Bacteriology, 178(21), 6339-6347 (1996).

Glycopeptide Antibiotic Binding Assays

The glycopeptide antibiotic vancomycin binds to the terminal D-Ala-D-Ala of peptidoglycan precursors to inhibit cell wall synthesis. In resistant bacteria, this terminus is altered to D-Ala-D-Lac, drastically reducing binding. Quantitative surface plasmon resonance and other binding studies consistently show that vancomycin's affinity for D-Ala-D-Ala is approximately 1000-fold higher than for D-Ala-D-Lac. Specifically, binding to D-Ala-D-Ala terminating peptides occurs with micromolar affinity, whereas binding to D-Ala-D-Lac terminating peptides is reduced to the millimolar range. This makes D-Ala-D-Ala the required positive control and baseline standard for any research involving vancomycin-class antibiotics.

| Evidence Dimension | Vancomycin Binding Affinity |

| Target Compound Data | Micromolar (μM) range affinity |

| Comparator Or Baseline | D-Alanyl-D-Lactate (D-Ala-D-Lac): Millimolar (mM) range affinity |

| Quantified Difference | ~1000-fold higher affinity for D-Ala-D-Ala |

| Conditions | Binding assays measuring interaction with vancomycin, typically using model peptides like Ac-Lys(Ac)-D-Ala-D-Ala vs. Ac-Lys(Ac)-D-Ala-D-Lac. |

Procurement of D-Ala-D-Ala is non-negotiable for developing, validating, or performing assays that measure the activity of vancomycin and related glycopeptide antibiotics.

Enzymatic Assays for Cell Wall Synthesis

D-Ala-D-Ala is the direct product of the D-Ala-D-Ala ligase (Ddl) enzyme and the specific substrate for DD-transpeptidases, which are critical for peptidoglycan cross-linking. Kinetic studies of E. coli DdlB show a high steady-state rate of D-Ala-D-Ala synthesis (kcat ≈ 620-650 min⁻¹). Furthermore, DD-transpeptidases from organisms like Streptomyces specifically recognize and cleave the terminal D-Ala from an acyl-D-Ala-D-Ala donor to form cross-links. Using analogs like D-Ala-D-Ser or the L-isomer results in significantly reduced or no activity, making D-Ala-D-Ala the only suitable substrate for accurately characterizing these enzymes or screening for their inhibitors.

| Evidence Dimension | Enzyme Substrate Specificity |

| Target Compound Data | Specific and required substrate for Ddl and DD-transpeptidases, enabling high catalytic turnover. |

| Comparator Or Baseline | Other dipeptides (e.g., D-Ala-D-Ser, D-Ala-D-Lac, L-Ala-L-Ala): Poor or non-substrates for native enzymes. |

| Quantified Difference | Qualitatively different; D-Ala-D-Ala is processed efficiently while analogs are not. |

| Conditions | In vitro enzyme kinetic assays measuring product formation or substrate turnover for D-Ala-D-Ala ligases and DD-transpeptidases. |

For any research involving the study or inhibition of key peptidoglycan synthesis enzymes, D-Ala-D-Ala is the required precursor/substrate to ensure biologically meaningful and reproducible results.

Reproducibility in Structural Biology

High-resolution structural studies of antibiotic-target interactions rely on the precise geometry afforded by D-Ala-D-Ala. For example, the 1.20 Å X-ray crystal structure of vancomycin bound to the resistance determinant D-Ala-D-Ser revealed subtle but critical differences in fit and entropy compared to the native D-Ala-D-Ala complex. Achieving such high-resolution data requires highly pure, conformationally homogenous material. The use of crude mixtures or improperly characterized analogs would prevent the formation of well-ordered crystals and lead to ambiguous or uninterpretable structural data. Procuring D-Ala-D-Ala with high purity (>98-99%) is therefore a prerequisite for reproducible and high-impact structural biology investigations of the bacterial cell wall pathway.

| Evidence Dimension | Suitability for High-Resolution Structural Analysis |

| Target Compound Data | Enables the formation of well-ordered co-crystals with antibiotics, allowing for high-resolution (e.g., ~1.20 Å) structure determination. |

| Comparator Or Baseline | Crude mixtures or impure material: Prevents formation of suitable crystals, leading to failed or low-resolution experiments. |

| Quantified Difference | Enables high-resolution data vs. no data. |

| Conditions | Co-crystallization with target proteins or antibiotics (e.g., vancomycin) for X-ray diffraction analysis. |

This ensures that investment in costly and time-consuming structural biology experiments is not wasted due to impure or incorrect starting material, directly impacting project success and data quality.

Antibiotic Binding and Affinity Assays

For quantifying the binding affinity of vancomycin, teicoplanin, or other glycopeptide antibiotics to their native target. The ~1000-fold difference in affinity compared to resistance analogs like D-Ala-D-Lac makes D-Ala-D-Ala the essential positive control for validating assay sensitivity and specificity.

Kinetic Characterization of Cell Wall Enzymes

As the specific substrate for DD-transpeptidases and the product of D-Ala-D-Ala ligases, this compound is required for determining key kinetic parameters (Km, kcat) of these enzymes. This is critical for fundamental enzymology and for high-throughput screening campaigns seeking novel inhibitors.

Investigating Antibiotic Resistance Mechanisms

Used as the baseline material in comparative studies against resistance-associated precursors (e.g., D-Ala-D-Lac, D-Ala-D-Ser). This allows researchers to precisely quantify the impact of precursor modification on antibiotic binding and enzymatic processing, elucidating resistance mechanisms at a molecular level.

Structural Biology of Antibiotic-Target Complexes

High-purity D-Ala-D-Ala, often as part of a larger peptide mimic, is used to form co-crystals with antibiotics or cell wall enzymes. This enables high-resolution X-ray crystallography or NMR studies to define the precise molecular interactions that are critical for rational drug design.

Application Fit

References

- [1] Xie, J., et al. A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. Journal of the American Chemical Society, 133(35), 13946–13949 (2011).

- [2] Healy, V. L., et al. D-Ala-D-X ligases: evaluation of D-alanyl phosphate intermediate by MIX, PIX and rapid quench studies. Biochemistry, 39(28), 8236-8244 (2000).

- [3] Park, I. S., Lin, C. H., & Walsh, C. T. Evolution of structure and substrate specificity in D-alanine:D-alanine ligases and related enzymes. Journal of Bacteriology, 178(21), 6339-6347 (1996).

- [4] Park, J.H., Reviello, R.E., Loll, P.J. Crystal structure of vancomycin bound to the resistance determinant D-alanine-D-serine. RCSB Protein Data Bank (2024).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Sequence

Other CAS

Wikipedia

Explore Compound Types